

# A Technical Guide to Chlorambucil-d8: Suppliers and Quality Specifications

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## Compound of Interest

Compound Name: Chlorambucil-d8

Cat. No.: B10795711

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For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an in-depth overview of **Chlorambucil-d8**, a deuterated analog of the alkylating agent Chlorambucil, focusing on its suppliers, quality specifications, and the analytical methodologies employed for its characterization.

## Overview of Chlorambucil-d8

**Chlorambucil-d8** is a deuterium-labeled version of Chlorambucil, an antineoplastic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] The incorporation of deuterium atoms into the molecule allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Chlorambucil in biological matrices.[3][4] This stable isotope-labeled compound enhances the accuracy of therapeutic drug monitoring and pharmacokinetic research.[4]

## Suppliers and Product Specifications

Several reputable suppliers offer **Chlorambucil-d8** for research purposes. The table below summarizes the key specifications from a selection of these suppliers.

Supplier	Product Number/CAS	Molecular Formula	Molecular Weight	Purity Specification	Storage Conditions
MedChemExpress	HY-13593-d8	C <sub>14</sub> H <sub>11</sub> D <sub>8</sub> Cl <sub>2</sub> NO <sub>2</sub>	312.26	Not specified; Certificate of Analysis available upon request.	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).
Cayman Chemical	37497 / 2748247-26-7	C <sub>14</sub> H <sub>11</sub> D <sub>8</sub> Cl <sub>2</sub> NO <sub>2</sub>	312.3	≥99% deuterated forms (d <sub>1</sub> -d <sub>8</sub> )	-20°C
LGC Standards	TRC-C338953-10MG	Not specified	Not specified	Not specified	Not specified
Veeprho	DVE00338	C <sub>14</sub> H <sub>11</sub> D <sub>8</sub> Cl <sub>2</sub> NO <sub>2</sub>	312.26 g/mol	Not specified	Not specified
Pharmaffiliates	PA STI 018920 / 2733532-57-3	C <sub>14</sub> H <sub>11</sub> D <sub>8</sub> Cl <sub>2</sub> NO <sub>2</sub>	312.26	Not specified	2-8°C Refrigerator

## Quality Control and Experimental Protocols

The quality of **Chlorambucil-d8** is assessed through a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols are proprietary to each supplier, the following methodologies are standard in the industry.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of **Chlorambucil-d8**. A typical certificate of analysis for the unlabeled compound from MedChemExpress shows a purity of 99.64% as determined by HPLC, indicating this is a standard quality control measure. [\[5\]](#)

#### General Protocol:

- **Sample Preparation:** A known concentration of **Chlorambucil-d8** is dissolved in a suitable solvent, such as acetonitrile or methanol.
- **Chromatographic System:** A reverse-phase C18 column is commonly used.
- **Mobile Phase:** A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is employed to separate the analyte from any impurities.
- **Detection:** A UV detector is used to monitor the elution of the compound, typically at a wavelength where Chlorambucil exhibits maximum absorbance.
- **Quantification:** The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

## Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for confirming the molecular weight of **Chlorambucil-d8** and determining its isotopic distribution. [\[3\]](#)

#### General Protocol:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, either after separation by GC or LC, or via direct infusion.
- **Ionization:** An appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS, is used to generate molecular ions.

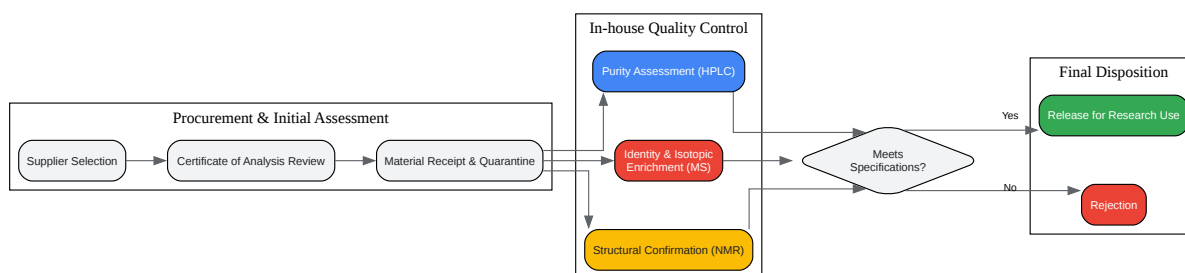
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the ions is measured. For **Chlorambucil-d8**, the expected molecular ion peak will be shifted by +8 atomic mass units compared to the unlabeled compound.
- **Isotopic Distribution Analysis:** The relative abundance of ions corresponding to different deuteration levels (d1-d8) is determined to assess the isotopic enrichment. Cayman Chemical specifies a purity of  $\geq 99\%$  for deuterated forms (d1-d8).[3]

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for confirming the chemical structure of **Chlorambucil-d8**. The absence of signals in the regions corresponding to the deuterated positions in the  $^1\text{H}$  NMR spectrum provides direct evidence of successful deuterium labeling.

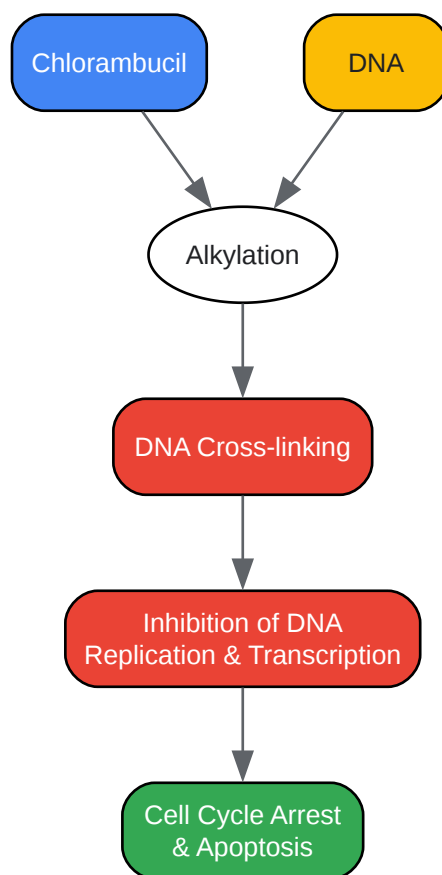
## Visualizing Workflows and Pathways

To aid in the understanding of the procurement and application of **Chlorambucil-d8**, the following diagrams illustrate a typical quality control workflow and the simplified mechanism of action of Chlorambucil.



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Caption: Quality control workflow for **Chlorambucil-d8**.



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Caption: Simplified mechanism of action of Chlorambucil.

## Conclusion

The selection of a reliable supplier and a thorough understanding of the quality specifications are paramount for the successful use of **Chlorambucil-d8** in research and development. The data and methodologies outlined in this guide provide a framework for evaluating and implementing this critical internal standard in bioanalytical assays. Researchers are encouraged to request lot-specific certificates of analysis and engage with suppliers' technical support to ensure the material meets the stringent requirements of their studies.

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